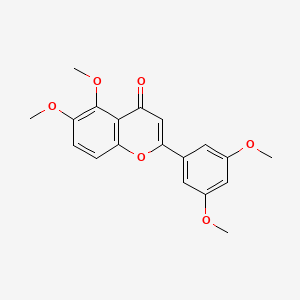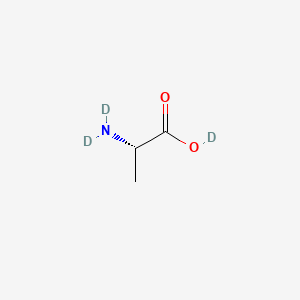
Hexamethyl-D18-disiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethyl-D18-disiloxane is a compound with the molecular formula C6H18OSi2 . It is also known by other synonyms such as tris (trideuteriomethyl)- [tris (trideuteriomethyl)silyloxy]silane . This compound is used as a solvent and as a reagent in organic synthesis . It is prepared by the hydrolysis of trimethylsilyl chloride .
Synthesis Analysis
Hexamethyldisiloxane can be produced by the addition of trimethylsilyl chloride to purified water . It also results from the hydrolysis of silylethers and other silyl-protected functional groups .Molecular Structure Analysis
The molecular weight of Hexamethyl-D18-disiloxane is 180.49 g/mol . The InChI representation of the molecule isInChI=1S/C6H18OSi2/c1-8(2,3)7-9(4,5)6/h1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 . The Canonical SMILES representation is CSi(C)OSi(C)C . Chemical Reactions Analysis
The structure of hexamethyldisiloxane (HMDSO) plasma polymer thin films changes before and after a plasma oxidation process . The plasma oxidation treatment converts the HMDSO plasma polymer films progressively into SiOx-like films .Physical And Chemical Properties Analysis
Hexamethyl-D18-disiloxane has a molecular weight of 180.49 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 180.20259969 g/mol . The topological polar surface area of the compound is 9.2 Ų . The compound has a heavy atom count of 9 .Applications De Recherche Scientifique
Plasma Polymerization : Hexamethyl disiloxane (HMDSO) is used in plasma polymerization. It forms Si-CH2-Si bonds, playing a crucial role in polymerization and influencing the properties of polymer films (Rau & Kulisch, 1994).
Chemistry and Structures : HMDSO is studied for its structures and chemistry. Its substituted forms ((XCH2)3Si)2O are investigated through NMR, IR, and Raman spectroscopy, as well as single-crystal structure analysis (Ascherl et al., 2013).
Adhesion Applications : In microelectronic device and sensor fabrication, HMDSO is researched as an adhesive for silicon-to-silicon bonding. This involves plasma surface modification and deposition reactions (Pihan, Tsukruk, & Förch, 2009).
Surface Modification : HMDSO plasma polymerization modifies the surface of medical polyurethane, affecting properties like recalcification time and anticoagulability (Li & Zhao, 1994).
Lab on a Chip Devices : In creating thin polydimethylsiloxane films for such devices, HMDSO is an alternative solvent to hexane, which can swell underlying substrates (Koschwanez, Carlson, & Meldrum, 2009).
Polysiloxane Resins : HMDSO functionalized resins have applications in radiostrontium removal from high-level liquid waste, showing robust framework and excellent acid resistance (Ye et al., 2012).
Thermal and Thermogravimetric Analysis : Low molecular weight α,ω-telechelic polydimethylsiloxanes synthesized using HMDSO are studied for their thermal and thermo-oxidative stability (Tasic et al., 2017).
Safety And Hazards
Hexamethyl-D18-disiloxane should be handled with care. Avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
tris(trideuteriomethyl)-[tris(trideuteriomethyl)silyloxy]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18OSi2/c1-8(2,3)7-9(4,5)6/h1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEAIHBTYFGYIE-NBDUPMGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])O[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18OSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexamethyl-D18-disiloxane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


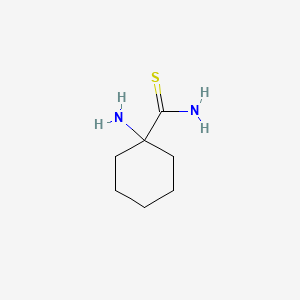
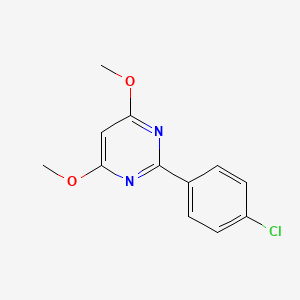
![1H-Imidazo[4,5-f]quinoline,1-methyl-(8CI,9CI)](/img/no-structure.png)

![N-[(1S,2S,3R)-2,3-Bis(trimethylsilyloxy)-1-[(trimethylsilyloxy)methyl]heptadecyl]acetamide](/img/structure/B579257.png)
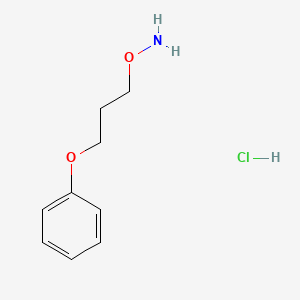
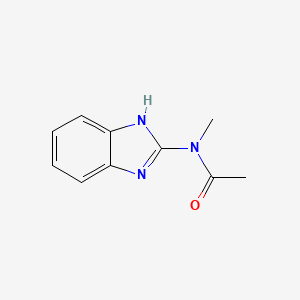
![2h-Furo[4,3,2-de]quinoline](/img/structure/B579268.png)
